molecular formula C17H15N3O4 B2367601 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate CAS No. 473232-81-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate

Cat. No. B2367601
CAS RN: 473232-81-4
M. Wt: 325.324
InChI Key: LFXPJBXMBIWNHV-UHFFFAOYSA-N
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a series of compounds that have been synthesized and evaluated as potential anti-Alzheimer agents .


Synthesis Analysis

The synthesis of these compounds involves a two-step process. The first step involves the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates. The second step involves a “green” catalytic reductive cyclization of the obtained 2-nitro ester intermediates .


Molecular Structure Analysis

The molecular structure of these compounds is complex, involving a 4-oxobenzo[d][1,2,3]triazin core with various substituents . The exact structure would depend on the specific substituents used in the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions would depend on the specific reagents and conditions used in the synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized, including compounds related to the chemical structure of interest. These compounds have been evaluated for their antimicrobial activities, demonstrating good to moderate activities against test microorganisms. This suggests the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Novel Compounds

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. This research demonstrates the versatility of triazine derivatives in synthesizing novel compounds that may have applications in various fields, including pharmacology and material science (Sañudo et al., 2006).

Material Science and Organic Synthesis

Research on the versatile intermediate ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing a wide range of trifluoromethyl heterocycles, including triazines, highlights the importance of triazine derivatives in material science and organic synthesis. These compounds could have applications in developing materials with unique properties (Honey et al., 2012).

Antioxidant Activity and Chemical Properties

A study on the synthesis, antioxidant activity, and chemical properties of a specific triazole Schiff base, which could be structurally related to the compound of interest, provides insights into the potential antioxidant applications of such compounds. The research combines experimental and theoretical methods to evaluate the compound's properties, suggesting its utility in developing antioxidant agents (Medetalibeyoglu, 2021).

Mechanism of Action

These compounds have been evaluated as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibition of these enzymes is a common strategy for the treatment of Alzheimer’s disease .

Future Directions

The future directions for research on these compounds could involve further optimization of their synthesis, evaluation of their pharmacological properties, and investigation of their potential as therapeutic agents for Alzheimer’s disease .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-23-15-10-6-4-8-13(15)17(22)24-11-20-16(21)12-7-3-5-9-14(12)18-19-20/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXPJBXMBIWNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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